1-[(1R,5S)-bicyclo[3.1.0]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid
Description
1-[(1R,5S)-bicyclo[310]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid is a compound characterized by its unique bicyclic structure and functional groups
Properties
IUPAC Name |
1-[(1R,5S)-bicyclo[3.1.0]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-18-13(12(16)17)2-3-14(7-13)11(15)10-5-8-4-9(8)6-10/h8-10H,2-7H2,1H3,(H,16,17)/t8-,9+,10?,13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELRAIZLPUWBDC-HMKSTLMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)C2CC3CC3C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCN(C1)C(=O)C2C[C@H]3C[C@H]3C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the formation of the bicyclo[3.1.0]hexane moiety followed by the introduction of the carbonyl and methoxypyrrolidine groups. A common approach might involve Diels-Alder reactions to form the bicyclic structure, followed by acylation and methoxylation steps.
Industrial Production Methods: : In an industrial setting, large-scale synthesis would prioritize cost-efficiency and yield. Catalysts and optimized reaction conditions would be utilized to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions including:
Oxidation: : Potential oxidation of the methoxy group.
Reduction: : Reduction of the carbonyl group.
Substitution: : Nucleophilic substitution on the pyrrolidine ring.
Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., potassium permanganate) for oxidation, reducing agents (e.g., lithium aluminium hydride) for reduction, and nucleophiles for substitution are commonly used.
Major Products: : The major products depend on the specific reactions undertaken. Oxidation may yield a hydroxyl derivative, while reduction might lead to a secondary alcohol. Substitution could result in various substituted pyrrolidines.
Scientific Research Applications
This compound is valuable in:
Chemistry: : As a starting material or intermediate in organic synthesis.
Biology: : Potential as a bioactive molecule in various biochemical assays.
Medicine: : Possible therapeutic applications owing to its unique structure and biological activity.
Industry: : Used in the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
Mechanism: : The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Its mechanism involves binding to these targets, potentially inhibiting or activating their function, leading to downstream biological effects.
Molecular Targets and Pathways: : Exact targets and pathways depend on the specific application but may include enzymes involved in metabolic pathways or receptors in signal transduction.
Comparison with Similar Compounds
Comparison: : Compared to other compounds with similar bicyclic structures, 1-[(1R,5S)-bicyclo[3.1.0]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid stands out due to its unique combination of a bicyclic core and functionalized pyrrolidine ring.
Similar Compounds
1-[(1R,2S)-bicyclo[2.2.1]heptane-2-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid
1-[(1R,6S)-bicyclo[3.1.1]heptane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid
Each of these compounds has unique features and reactivities, making them valuable in their own right.
Hopefully this article gives you a clear and comprehensive understanding of 1-[(1R,5S)-bicyclo[310]hexane-3-carbonyl]-3-methoxypyrrolidine-3-carboxylic acid
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
